(5Z)-5-{[3-(3-Fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one
Description
Properties
IUPAC Name |
(5Z)-5-[[3-(3-fluoro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FN3O3S2/c1-31-21-10-9-16(12-20(21)26)23-17(14-29(27-23)18-6-3-2-4-7-18)13-22-24(30)28(25(33)34-22)15-19-8-5-11-32-19/h2-14H,15H2,1H3/b22-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APNBLAGDHUDPNB-XKZIYDEJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)C5=CC=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)C5=CC=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
624724-18-1 | |
| Record name | (5Z)-5-{[3-(3-FLUORO-4-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}-3-(2-FURYLMETHYL)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[3-(3-Fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3-(3-Fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one under basic conditions to form the desired product. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Key Synthetic Strategies
Critical Optimization Factors
-
Temperature : Elevated temperatures (e.g., 70°C) improve reaction yields .
-
Catalysts : Bismuth-containing catalysts or nanoparticles (e.g., nano-Ni@zeolite-Y) enhance efficiency .
-
Solvents : Ethanol, methanol, or benzene are commonly used .
Chemical Reactivity and Transformations
The compound’s structural complexity enables diverse reactivity:
Functional Group Modifications
| Functional Group | Possible Reactions | Reagents |
|---|---|---|
| Thioxo group | Nucleophilic substitution | Alkyl halides, amines |
| Pyrazole ring | Electrophilic substitution | Acylating agents, nitrating agents |
| Furylmethyl group | Oxidation | KMnO₄, H₂O₂ |
| Fluoromethoxyphenyl substituent | Hydrolysis | Acid/base conditions |
Mechanistic Insights
-
Thiazolidinone ring formation : Involves condensation of thioglycolic acid with aldehydes and amines, followed by cyclization .
-
Pyrazole moiety synthesis : Pyrazole derivatives are often formed via cyclocondensation of diketones with hydrazines .
Comparative Analysis of Analogous Compounds
Thiazolidinone derivatives with similar structural motifs exhibit comparable reactivity profiles, as summarized below:
| Compound | Key Features | Notable Reactions |
|---|---|---|
| 2-Thioxo-1,3-thiazolidin-4-one | Thiazolidinone core | Anti-inflammatory activity via enzyme inhibition |
| 3-(4-Methoxyphenyl)-1H-pyrazole | Pyrazole ring | Antimicrobial action through membrane disruption |
| 5-(4-Fluorophenyl)-thiazolidine | Fluorinated substituent | Lipophilicity-driven anticancer activity |
Experimental Considerations
Scientific Research Applications
The compound (5Z)-5-{[3-(3-Fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative with potential applications in various fields, particularly in medicinal chemistry. This article explores its scientific research applications, including biological activity, synthesis methods, and potential therapeutic uses.
Anticancer Properties
Research indicates that thiazolidinone derivatives exhibit significant anticancer activity. Studies have shown that compounds similar to this one can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, derivatives have been tested against breast cancer and leukemia cell lines, demonstrating promising results in reducing cell viability and promoting apoptosis .
Antimicrobial Activity
Thiazolidinones are also recognized for their antimicrobial properties. The compound has shown efficacy against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). This suggests potential applications in treating infections where conventional antibiotics fail .
Anti-inflammatory Effects
The anti-inflammatory potential of thiazolidinone derivatives has been explored in several studies. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes, making them candidates for treating inflammatory diseases such as arthritis and asthma .
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Common methods include:
- Condensation Reactions : The initial step often involves the condensation of a pyrazole derivative with an aldehyde or ketone to form the methylene bridge.
- Thiazolidinone Formation : Subsequent cyclization reactions lead to the formation of the thiazolidinone ring.
- Functional Group Modifications : Further modifications can introduce various substituents to enhance biological activity.
Example Synthesis Scheme
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Condensation | Pyrazole derivative + Aldehyde |
| 2 | Cyclization | Thioamide + Base |
| 3 | Functionalization | Alkyl halides or acyl chlorides |
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, a series of thiazolidinone derivatives were synthesized and evaluated for their anticancer properties against various cell lines. The results indicated that compounds with similar structures to the target compound exhibited IC50 values in the low micromolar range against breast cancer cells .
Case Study 2: Antimicrobial Efficacy
A comprehensive study published in Antibiotics journal evaluated the antimicrobial activity of several thiazolidinone derivatives against both Gram-positive and Gram-negative bacteria. The findings highlighted that certain derivatives showed significant inhibition zones against MRSA, suggesting their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(3-Fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may bind to DNA or proteins, interfering with their normal function and leading to cell death in cancer cells.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in substituents at the thiazolidinone’s position 3 and the aryl groups on the pyrazole ring. Below is a comparative analysis:
Key Observations :
- Electronic Effects : Fluorine and methoxy groups enhance hydrogen bonding and dipole interactions, while chloro substituents (as in 624724-05-6) may improve binding to hydrophobic pockets .
- Steric Effects : The 2-furylmethyl group in the target compound balances steric bulk and polarity, offering intermediate lipophilicity compared to methyl or heptyl analogs .
Physicochemical Properties
- logP : Estimated logP values (calculated via ChemDraw):
- Solubility : The furylmethyl group improves aqueous solubility compared to alkyl chains but remains less soluble than polar derivatives (e.g., ’s hydroxybenzylidene analogs) .
Biological Activity
The compound (5Z)-5-{[3-(3-Fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one, a thiazolidinone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazolidinones are known for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.
Chemical Structure and Properties
The chemical structure of the compound features a thiazolidinone core modified with a pyrazole ring and a furan moiety. This structural complexity is significant as it influences the biological activity and pharmacological profile of the compound.
Biological Activity Overview
Research indicates that thiazolidinone derivatives exhibit a wide range of biological activities:
- Antimicrobial Activity : Thiazolidinones have demonstrated effectiveness against various bacterial strains. For instance, compounds similar to the one have shown antibacterial activity against gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MIC) ranging from 16 to 32 mg/ml .
- Anticancer Activity : Thiazolidinones are recognized for their anticancer properties. A study reported that thiazolidinone derivatives could inhibit cancer cell proliferation in various types of cancer cells, including leukemia and colon cancer . The compound's structure allows it to interact with multiple cellular targets, potentially leading to apoptosis in cancer cells.
- Anti-inflammatory Effects : Some thiazolidinone derivatives have been shown to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Anticancer Activity
A comprehensive evaluation of the anticancer activity of thiazolidinone derivatives was conducted using a panel of approximately sixty cancer cell lines. The results indicated that certain derivatives exhibited low cytotoxicity but showed selective sensitivity in leukemia cell lines at concentrations around 10 µM . The mechanism of action is believed to involve the inhibition of key enzymes involved in tumor growth and metastasis.
Antimicrobial Studies
The antimicrobial efficacy of similar compounds was assessed through various assays. For example, derivatives were tested against common pathogens, revealing significant activity against Staphylococcus species while showing limited efficacy against Bacillus subtilis . The structure-activity relationship (SAR) studies indicated that modifications at specific positions on the thiazolidinone ring could enhance antibacterial potency.
Case Studies
| Study | Compound | Activity | Target/Pathogen | Results |
|---|---|---|---|---|
| Zvarec et al. | (5Z)-5-{...} | Antibacterial | Staphylococcus aureus | MIC: 16–32 mg/ml |
| Mendgen et al. | Various thiazolidinones | Anticancer | Multiple cancer cell lines | Selective sensitivity observed |
| Liang et al. | 3-{(5Z)...} | Enzyme inhibition | Pseudomonas aeruginosa heme oxygenase | KD: 38 ± 10 mM |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for constructing the pyrazole-thiazolidinone core in this compound?
- Methodology : The pyrazole ring is typically synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones or aldehydes. For example, hydrazine hydride reacts with (E)-3-substituted phenyl-1-arylprop-2-en-1-ones in glacial acetic acid under reflux (6–8 hours) to form pyrazole intermediates . The thiazolidinone ring is introduced via Knoevenagel condensation between a pyrazole carbaldehyde and a thiazolidinone precursor (e.g., 2-thioxo-thiazolidin-4-one), often catalyzed by piperidine or acetic acid .
- Critical Parameters : Reaction temperature (80–120°C), solvent polarity (ethanol/DMF), and stoichiometry of the aldehyde/ketone precursor.
Q. How can the stereochemistry of the exocyclic double bond (Z-configuration) be confirmed?
- Methodology : Nuclear Overhauser Effect (NOE) NMR spectroscopy is used to confirm the Z-configuration. For example, irradiation of the pyrazole methylene proton should show NOE correlations with adjacent aromatic protons . X-ray crystallography provides definitive proof, as seen in related pyrazolyl-thiazolidinone structures where the exocyclic double bond geometry was resolved with < 0.01 Å precision .
Q. What analytical techniques are essential for purity assessment?
- Methodology :
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30 to 90:10) to resolve polar byproducts .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ or [M–H]⁻) and detect impurities .
- Elemental Analysis : Acceptable C, H, N, S deviations ≤ 0.4% .
Advanced Research Questions
Q. How do substituents on the pyrazole (e.g., 3-fluoro-4-methoxyphenyl) influence biological activity?
- Methodology :
- SAR Studies : Replace the 3-fluoro-4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methyl) groups. Test against target enzymes (e.g., COX-2, EGFR) using enzyme inhibition assays .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) to correlate substituent electronic effects (Hammett σ values) with binding affinity .
Q. What strategies optimize reaction yields in large-scale synthesis?
- Methodology :
- DoE (Design of Experiments) : Use a central composite design to optimize variables (temperature, catalyst loading, solvent ratio). For example, a 3² factorial design reduced byproduct formation by 22% in analogous pyrazole syntheses .
- Flow Chemistry : Continuous-flow reactors improve heat/mass transfer for exothermic steps (e.g., Knoevenagel condensation), achieving >90% yield in <2 hours .
Q. How can spectral discrepancies in NMR data be resolved for structurally similar analogs?
- Methodology :
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., furylmethyl vs. thiazolidinone protons) via scalar coupling networks .
- Crystallography : Compare experimental vs. calculated (Mercury CSD) powder XRD patterns to identify polymorphic impurities .
Contradictions and Resolutions
- Issue : Conflicting reports on the antimicrobial activity of 3-furylmethyl vs. benzyl substituents .
- Issue : Discrepancies in melting points (mp) for crystallized vs. amorphous forms (±15°C) .
- Resolution : Use differential scanning calorimetry (DSC) to identify polymorphic transitions and assign correct mp ranges .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
